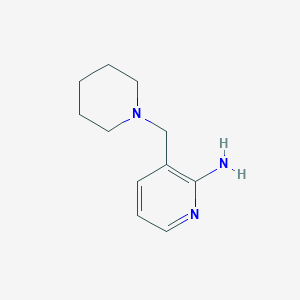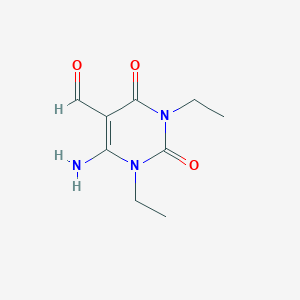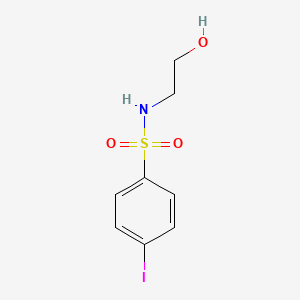
N-(2-Hydroxyethyl)-4-iodobenzenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl) compounds are a class of organic compounds that contain a hydroxyethyl group attached to a nitrogen atom . They are used in a variety of applications, including as intermediates in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl) compounds can involve various methods depending on the specific compound. For instance, the synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamides involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl) compounds can be determined using various analytical techniques such as 1H NMR, 13C NMR, FTIR spectroscopy, and elemental analysis .Chemical Reactions Analysis
N-(2-Hydroxyethyl) compounds can participate in various chemical reactions. For example, N-(2-Hydroxyethyl)piperazine (HEPZ) has been studied for its potential to capture CO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydroxyethyl) compounds can be determined using various analytical techniques. For example, the surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
59724-44-6 |
|---|---|
Nom du produit |
N-(2-Hydroxyethyl)-4-iodobenzenesulphonamide |
Formule moléculaire |
C8H10INO3S |
Poids moléculaire |
327.14 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H10INO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 |
Clé InChI |
SHLFAWOGEAFXME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NCCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




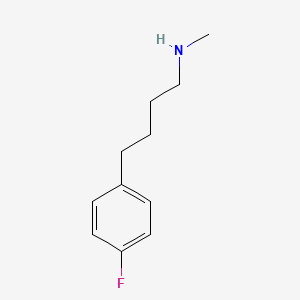
![Ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester](/img/structure/B8738133.png)

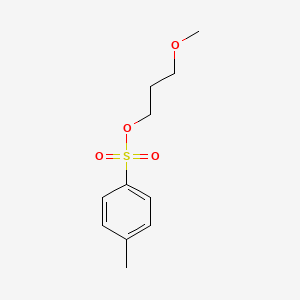

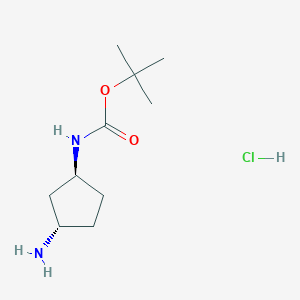
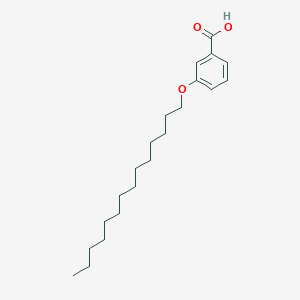
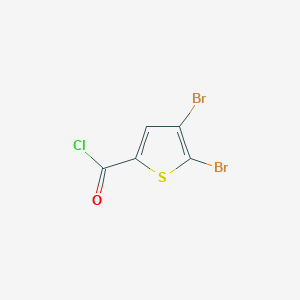
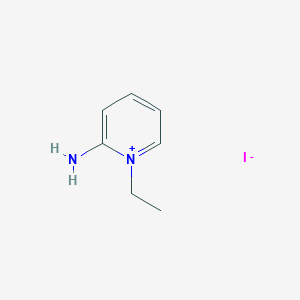
![1-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8738203.png)

